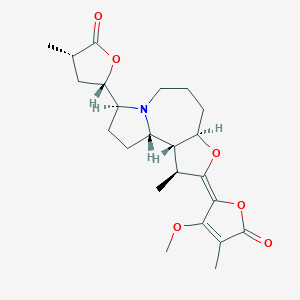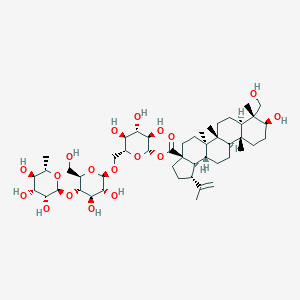
(2R)-2-Methylpyrrolidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methylpyrrolidin-1-amine, also known as R-MPA, is a chiral amine that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(2R)-2-Methylpyrrolidin-1-amine acts as a dopamine transporter (DAT) inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to that of commonly used drugs such as cocaine and amphetamines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2R)-2-Methylpyrrolidin-1-amine can increase locomotor activity and induce hyperactivity in rats, indicating its potential as a stimulant. It has also been shown to have antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2-Methylpyrrolidin-1-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-Methylpyrrolidin-1-amine in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block. However, its potential for abuse and its similarity in mechanism of action to drugs of abuse such as cocaine and amphetamines make it a potential safety concern in the lab.
Direcciones Futuras
Future research on (2R)-2-Methylpyrrolidin-1-amine could focus on its potential as a treatment for neurological disorders, as well as its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could investigate the potential safety concerns associated with (2R)-2-Methylpyrrolidin-1-amine use in the lab.
Métodos De Síntesis
(2R)-2-Methylpyrrolidin-1-amine can be synthesized through the reduction of 2-methylpyrrolidin-1-yl-acetonitrile using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2R)-2-Methylpyrrolidin-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-Methylpyrrolidin-1-amine has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis reactions. In addition, (2R)-2-Methylpyrrolidin-1-amine has shown promise as a potential treatment for neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
(2R)-2-methylpyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSUQGAZBASBN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylpyrrolidin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














